molecular formula C10H14N2 B2898577 2-Phenylbutanimidamide CAS No. 769077-00-1

2-Phenylbutanimidamide

Cat. No.: B2898577
CAS No.: 769077-00-1
M. Wt: 162.236
InChI Key: QFQGEGZHVVKSEK-UHFFFAOYSA-N
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Description

2-Phenylbutanimidamide is an organic compound characterized by the presence of a phenyl group attached to a butanimidamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbutanimidamide typically involves the reaction of 2-phenylbutanenitrile with ammonia or an amine under specific conditions. The reaction can be catalyzed by acids or bases to facilitate the conversion of the nitrile group to an imidamide group. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide, depending on the desired reaction pathway.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often requires precise control of temperature and pressure to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylbutanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-Phenylbutanimidamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of 2-Phenylbutanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

    2-Phenylbutanenitrile: A precursor in the synthesis of 2-Phenylbutanimidamide.

    2-Phenylbutanoic acid: An oxidation product of this compound.

    2-Phenylbutanamine: A reduction product of this compound.

Uniqueness: this compound is unique due to its specific imidamide functional group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-phenylbutanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQGEGZHVVKSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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